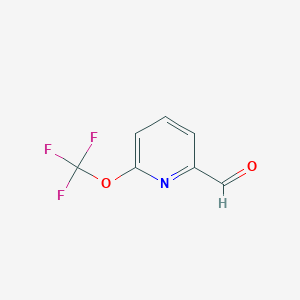
6-(Trifluoromethoxy)picolinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Trifluoromethoxy)picolinaldehyde is an organic compound characterized by the presence of a trifluoromethoxy group attached to a picolinaldehyde structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which employs boron reagents and palladium catalysts under mild conditions . This reaction is favored for its functional group tolerance and environmental benignity.
Industrial Production Methods: Industrial production of 6-(Trifluoromethoxy)picolinaldehyde may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts is crucial to achieving efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 6-(Trifluoromethoxy)picolinaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced products.
Substitution: Introduction of different substituents at specific positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation and nitration reactions often employ reagents like bromine and nitric acid.
Major Products Formed: The major products formed from these reactions include trifluoromethoxy-substituted carboxylic acids, alcohols, and various substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
6-(Trifluoromethoxy)picolinaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its role in developing new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of agrochemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 6-(Trifluoromethoxy)picolinaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group imparts unique electronic and steric properties, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways, leading to desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- 6-(Trifluoromethyl)picolinaldehyde
- 6-(Trifluoromethoxy)nicotinaldehyde
- 6-(Trifluoromethoxy)isonicotinaldehyde
Comparison: 6-(Trifluoromethoxy)picolinaldehyde stands out due to its trifluoromethoxy group, which offers distinct electronic properties compared to trifluoromethyl and other substituents. This uniqueness makes it a valuable compound in various research applications, providing advantages in terms of reactivity and stability .
Eigenschaften
Molekularformel |
C7H4F3NO2 |
|---|---|
Molekulargewicht |
191.11 g/mol |
IUPAC-Name |
6-(trifluoromethoxy)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H4F3NO2/c8-7(9,10)13-6-3-1-2-5(4-12)11-6/h1-4H |
InChI-Schlüssel |
JYTWNAMOXYYADL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1)OC(F)(F)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


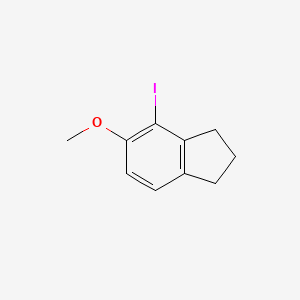
![[5-(Methoxycarbonyl)-2-methylthiophen-3-yl]boronic acid](/img/structure/B13454838.png)
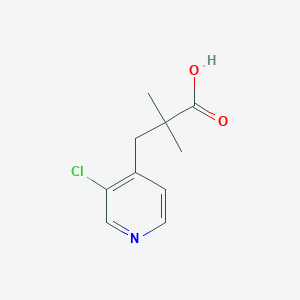
![Tert-butyl 6-ethenyl-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13454849.png)
![2-(3-Oxabicyclo[3.1.1]heptan-1-yl)ethanamine](/img/structure/B13454856.png)
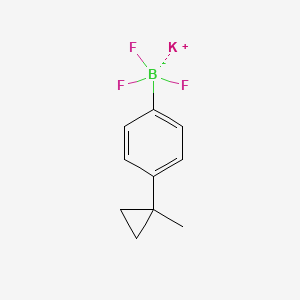
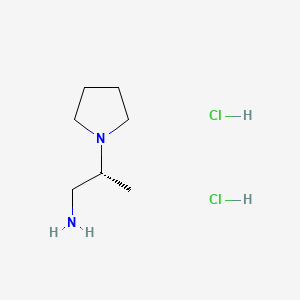
![Methyl3'-oxaspiro[azetidine-3,2'-bicyclo[2.2.1]heptane]-1'-carboxylatehydrochloride](/img/structure/B13454872.png)
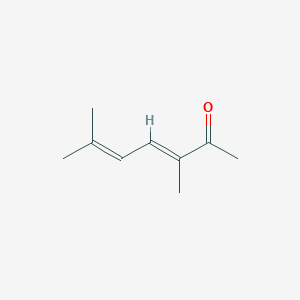
![tert-butyl N-[(2-methylmorpholin-2-yl)methyl]carbamate](/img/structure/B13454891.png)
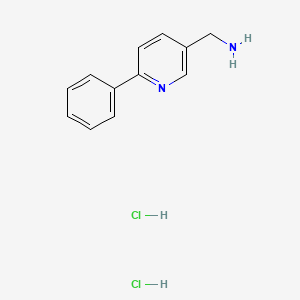

![tert-butyl N-{3-[(6-bromopyridin-2-yl)oxy]propyl}carbamate](/img/structure/B13454913.png)
![2-[1-(3,4-dimethoxyphenyl)-5,6-dimethoxy-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13454917.png)
